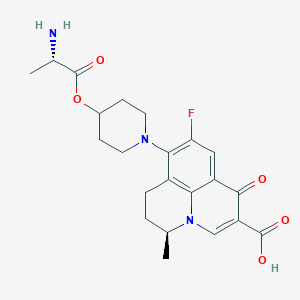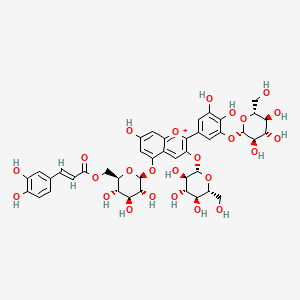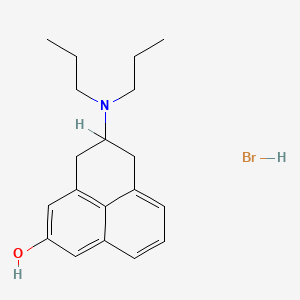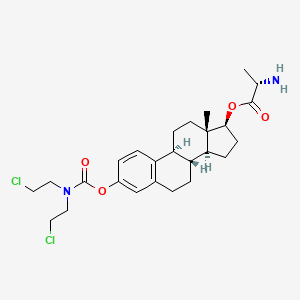
(S)-Alprenolol tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alprenolol tartrate, (S)- is a 5-HT1A antagonist.
Wissenschaftliche Forschungsanwendungen
Application in Drug Release Studies
(S)-Alprenolol tartrate has been studied in the context of controlled drug release. Rao, Devi, and Buri (1988) investigated the release of beta-adrenergic blockers, including alprenolol, from cellulose matrices. They found that the release rate decreased in a nonlinear manner as the ratio of total polymer to drug increased. This research is significant in developing drug formulations that ensure consistent and controlled release of active substances (Rao, Devi, & Buri, 1988).
Baveja, Rao, and Devi (1987) extended this research to hydrophilic matrix tablets, using beta-adrenergic blockers, including alprenolol hydrochloride, to achieve nearly zero-order release. This indicates that this compound can be effectively used in sustained-release drug formulations (Baveja, Rao, & Devi, 1987).
Application in Analytical Chemistry
In analytical chemistry, the characteristics of this compound have been utilized in studies of enantioselective distribution. Abe et al. (1995) showed that racemic amino-alcohols, including alprenolol, exhibited different distribution behaviors in a two-phase system. This research is essential for understanding the separation processes of chiral compounds (Abe et al., 1995).
Karlsson, Berglin, and Charron (1998) investigated the robustness of chromatographic separation of alprenolol and related substances. They demonstrated that alprenolol could be separated with high efficiency on a graphitic carbon stationary phase, highlighting its utility in analytical methodologies (Karlsson, Berglin, & Charron, 1998).
Application in Pharmacological Research
In pharmacological research, this compound's properties have been explored in various studies. Lefkowitz and colleagues (1974, 1975) used alprenolol in their studies of beta-adrenergic receptors, particularly in identifying binding sites in frog erythrocytes and cardiac muscle. This work has contributed significantly to understanding beta-adrenergic receptor pharmacology and its role in various physiological processes (Lefkowitz, 1974)(Lefkowitz, 1975).
Pitha et al. (1980) explored the use of alprenolol as a beta-adrenergic antagonist in their studies on receptor and antibody interactions. Their work highlights the potential of this compound in developing tools for investigating the molecular properties of binding sites for beta-adrenergic drugs (Pitha, Zjawiony, Lefkowitz, & Caron, 1980).
Eigenschaften
CAS-Nummer |
16768-36-8 |
|---|---|
Molekularformel |
C19H29NO8 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 |
InChI-Schlüssel |
MADUQKMQKQDWJH-CJDDZGJJSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.C(C(C(=O)O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
16768-36-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alprenolol tartrate, (S)-; (S)-Alprenolol tartrate; l-Alprenolol bitartrate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)

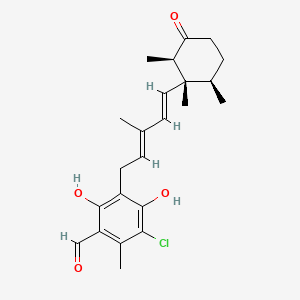
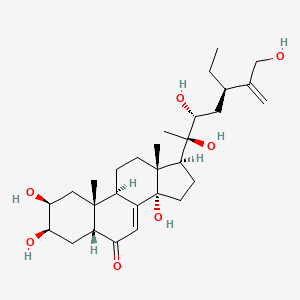
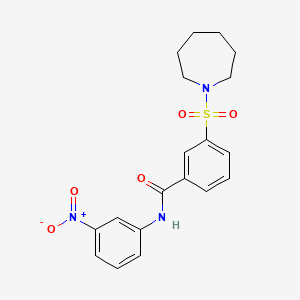
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)



